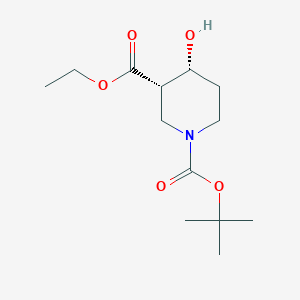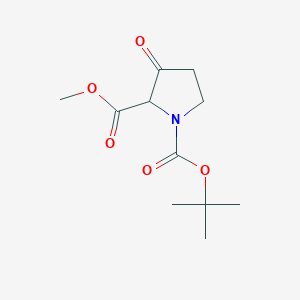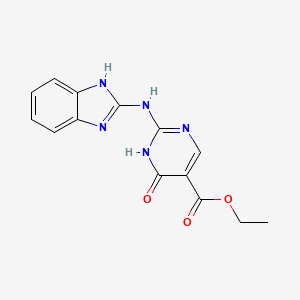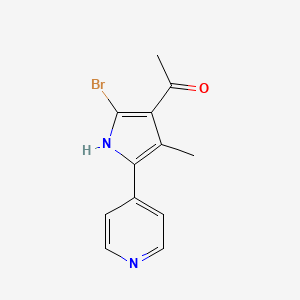
1-(2-bromo-4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)ethanone
Vue d'ensemble
Description
1-(2-bromo-4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)ethanone, commonly known as BMPE, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in biochemical and physiological studies. BMPE is a pyrrole-based molecule that contains a bromine atom, a methyl group, and a pyridine ring.
Mécanisme D'action
BMPE acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrate, which ultimately leads to the inhibition of downstream signaling pathways. BMPE has been shown to be highly selective for certain kinases, such as PKC and PKD, and it does not inhibit other kinases, such as protein kinase A (PKA) and protein kinase B (PKB).
Biochemical and Physiological Effects:
BMPE has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that BMPE inhibits cancer cell proliferation and migration, suggesting that it may have potential as an anticancer agent. BMPE has also been shown to inhibit platelet aggregation, which may have implications for the treatment of thrombotic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BMPE in lab experiments is its selectivity for certain kinases. This allows researchers to study the specific role of these kinases in various cellular processes. However, one limitation of using BMPE is that it may not be effective against all kinases, which may limit its applicability in certain studies.
Orientations Futures
There are several future directions for research involving BMPE. One area of interest is the development of BMPE analogs with improved selectivity and potency. Another area of interest is the investigation of the role of PKC and PKD in cancer cell proliferation and migration, and the potential use of BMPE as an anticancer agent. Additionally, BMPE may have potential applications in the treatment of thrombotic disorders, and further research is needed to explore this possibility.
Applications De Recherche Scientifique
BMPE has been widely used in scientific research as a tool to study the activity of protein kinases. Protein kinases are enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. BMPE is a potent inhibitor of protein kinases, and it has been shown to selectively inhibit the activity of certain kinases, such as protein kinase C (PKC) and protein kinase D (PKD). As a result, BMPE has been used to investigate the role of these kinases in various cellular processes, including cancer cell proliferation and migration.
Propriétés
IUPAC Name |
1-(2-bromo-4-methyl-5-pyridin-4-yl-1H-pyrrol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-7-10(8(2)16)12(13)15-11(7)9-3-5-14-6-4-9/h3-6,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCNNHUZRVQVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)Br)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromo-4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



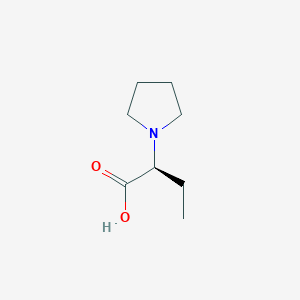
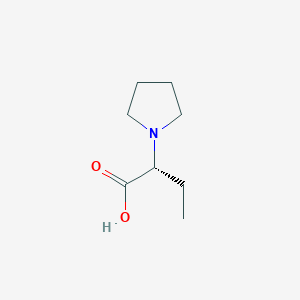
![(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B3040361.png)
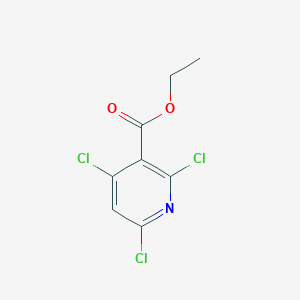
![Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3040363.png)

![3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040367.png)

